2-Amino-4-chloro-6-nitrobenzothiazole

Catalog No.
S12165517
CAS No.
M.F
C7H4ClN3O2S
M. Wt
229.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-6-nitrobenzothiazole

Product Name

2-Amino-4-chloro-6-nitrobenzothiazole

IUPAC Name

4-chloro-6-nitro-1,3-benzothiazol-2-amine

Molecular Formula

C7H4ClN3O2S

Molecular Weight

229.64 g/mol

InChI

InChI=1S/C7H4ClN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10)

InChI Key

YNDYEBICGKGSLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)[N+](=O)[O-]

2-Amino-4-chloro-6-nitrobenzothiazole is an organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with an amino group, a chloro atom, and a nitro group. Its molecular formula is C7H5ClN2O2SC_7H_5ClN_2O_2S, and it has a molecular weight of approximately 195.64 g/mol. This compound typically appears as a yellow crystalline solid and is known for its diverse applications in chemistry and biology.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts or metal hydrides.
  • Substitution: The chloro group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation: The compound can also be oxidized, leading to different derivatives of the benzothiazole ring.

Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .

Research indicates that 2-amino-4-chloro-6-nitrobenzothiazole exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, leading to cellular effects that may inhibit the growth of pathogens or cancer cells .

The synthesis of 2-amino-4-chloro-6-nitrobenzothiazole can be achieved through several methods:

  • Nitration: Starting from 4-chloro-1,3-benzothiazol-2(3H)-one, nitration is performed using a mixture of concentrated nitric and sulfuric acids under controlled conditions.
  • Acylation: The compound can also be synthesized by acylating 2-amino-benzothiazole followed by nitration .
  • Hydrolysis: Another method involves hydrolyzing 2-acetylamino-6-nitrobenzothiazole to yield the desired product .

These processes typically require careful temperature control and purification steps to obtain high yields.

2-Amino-4-chloro-6-nitrobenzothiazole has several applications:

  • Dye Production: It serves as a base in the production of azo dyes through diazotation reactions.
  • Pharmaceuticals: The compound is explored for its potential use in drug development due to its biological activities.
  • Chemical Intermediates: It acts as an intermediate in synthesizing other complex organic compounds .

Studies on the interactions of 2-amino-4-chloro-6-nitrobenzothiazole suggest that it can form complexes with various biomolecules, influencing its biological efficacy. Its nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, thereby altering biological pathways .

Several compounds share structural similarities with 2-amino-4-chloro-6-nitrobenzothiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-6-nitrobenzothiazoleContains an amino and nitro groupLacks chloro substituent
4-Chloro-1,3-benzothiazol-2(3H)-oneContains a carbonyl instead of an amino groupDifferent reactivity profile
6-Nitro-1,3-benzothiazol-2(3H)-oneLacks chloro and amino groupsAffects its biological activity

Each of these compounds exhibits distinct chemical and biological properties due to variations in their substituents, influencing their applications in research and industry .

Traditional Synthetic Pathways for 2-Amino-4-chloro-6-nitrobenzothiazole

The classical route to 2-amino-4-chloro-6-nitrobenzothiazole involves sequential functionalization of the benzothiazole core through nitration, chlorination, and deprotection steps. The process begins with 2-aminobenzothiazole, which is acylated to form intermediates like 2-acetamidobenzothiazole. This acylation prevents unwanted side reactions during subsequent nitration.

Nitration Protocol:
A mixture of 2-acetamidobenzothiazole (1 eq) and fuming sulfuric acid (3× weight) is treated with 40% nitric acid in sulfuric acid (1.2 eq HNO₃) at 0–10°C. Under these conditions, nitration occurs preferentially at the 6-position due to the directing effects of the acylated amine and sulfur atom. The reaction follows second-order kinetics, with an activation energy of 72 kJ/mol.

Chlorination Strategy:
Post-nitration, chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 60°C. The presence of the nitro group at C6 deactivates the ring, directing electrophilic chlorination to the C4 position. This step exhibits 89% regioselectivity when catalyzed by FeCl₃ (0.5 mol%), reducing 5-chloro isomer formation to <2%.

Deprotection and Isolation:
The acyl group is removed via alkaline hydrolysis (20% NaOH, ethanol-water 1:1, reflux, 4 h). Crystallization from methanol yields the final product as golden needles with a melting point of 248–252°C.

Table 1: Comparative Analysis of Traditional Synthesis Parameters

StepConditionsYield (%)Purity (%)Major Byproduct (%)
NitrationH₂SO₄/HNO₃, 0°C, 2 h78955-nitro isomer (3)
ChlorinationSO₂Cl₂/FeCl₃, 60°C, 6 h82975-chloro isomer (1.5)
DeprotectionNaOH/EtOH-H₂O, reflux, 4 h8999None

Novel Catalytic Approaches in Benzothiazole Functionalization

Recent advances leverage transition metal catalysis and radical chemistry to improve atom economy and positional selectivity.

Copper-Catalyzed Tandem Nitration-Chlorination:
A one-pot method employs Cu(NO₃)₂·3H₂O (10 mol%) and NaCl (2 eq) in trifluoroacetic acid at 80°C. The copper center activates both nitronium ion generation and chloride electrophilicity, enabling simultaneous C6 nitration and C4 chlorination. This approach reduces reaction time from 8 h to 90 min while maintaining 84% yield.

Photoredox-Mediated Radical Cyclization:
Visible light irradiation (450 nm) of 2-aminobenzothiazole with tert-butyl nitrite (t-BuONO) and Cl₂ gas generates nitro and chloro radicals. The radical chain mechanism proceeds through:

$$
\text{Initiation: } \text{t-BuONO} \xrightarrow{h\nu} \text{NO}2^\bullet + \text{t-BuO}^\bullet
$$
$$
\text{Propagation: } \text{NO}
2^\bullet + \text{C}6\text{H}4\text{SCl} \rightarrow \text{C}6\text{H}3\text{NO}2\text{SCl}^\bullet \xrightarrow{\text{Cl}2} \text{C}6\text{H}3\text{NO}2\text{SCl}2
$$

This method achieves 91% yield with 50 ppm Ru(bpy)₃²⁺ photocatalyst, though scalability remains challenging.

Solvent Systems and Reaction Kinetics in Nitro Group Introduction

Solvent polarity critically influences nitration efficiency and isomer distribution.

Sulfuric Acid vs. Ionic Liquids:
In 98% H₂SO₄, the reaction follows pseudo-first-order kinetics (k = 0.057 min⁻¹) due to full protonation of the substrate. Switching to [BMIM][NTf₂] ionic liquid increases k to 0.112 min⁻¹ by stabilizing the nitronium ion through electrostatic interactions. However, product isolation becomes more complex.

Mixed Solvent Optimization:
A 3:1 v/v mixture of acetic anhydride and sulfolane achieves optimal results:

  • Dielectric constant (ε): 22.4 (favors charge separation)
  • Viscosity: 1.8 cP (enhances mass transfer)
  • Yield improvement: 12% over pure H₂SO₄
  • Isomer suppression: 5-nitro content <0.5%

Table 2: Solvent Effects on Nitration Kinetics

Solvent Systemk (min⁻¹)Eₐ (kJ/mol)Isomer Ratio (6-nitro:5-nitro)
100% H₂SO₄0.0577297:3
[BMIM][NTf₂]0.1125899:1
AcOH/Sulfolane 3:10.0896499.5:0.5

Protein–Ligand Binding Dynamics with Thiazole Core Structures

Crystallographic and docking studies demonstrate that the thiazole core of 2-Amino-4-chloro-6-nitrobenzothiazole drives high-affinity binding to diverse proteins by combining π-stacking of the benzothiazole ring, hydrogen-bond donation from the exocyclic amino group, and halogen bonding of the chlorine [8] [9]. In silico placement into the flavin pocket of the metronidazole-activating Helicobacter pylori oxygen-insensitive nitroreductase shows a binding free energy of −8.7 kilocalories per mole, twenty percent tighter than the parent 2-Amino-6-nitrobenzothiazole because the chlorine fills a previously solvent-exposed apolar cavity near residue Leucine-95 [10].

Enzyme-inhibition assays confirm that the compound behaves as a competitive ligand for monoamine oxidase B, phosphatidylinositol-3-kinase gamma and pyruvate:ferredoxin oxidoreductase, each time anchoring through the nitro group which accepts hydrogen bonds from active-site tyrosine or lysine residues [8] [6]. Representative quantitative data are listed below.

Target protein (organism)Binding or inhibition metricExperimental valueDominant interaction motifReference
Monoamine oxidase B (human)Half-maximal inhibitory concentration1.8 nanomole per litreπ-stacking with flavin adenine dinucleotide isoalloxazine and hydrogen bonding via the nitro oxygen atoms [8]
Phosphatidylinositol-3-kinase gamma (human)Docking free energy−9.1 kilocalories per moleHalogen bond between chlorine and backbone carbonyl of Valine-882 [9]
Pyruvate:ferredoxin oxidoreductase (Anaerobic bacteria)Apparent inhibition constant3.2 micromole per litreCharge-transfer complex between nitro group and thiamine pyrophosphate-derived carbanion [6]

Ligand-binding kinetics obtained by stopped-flow spectroscopy indicate association rate constants on the order of 2.0 × 10^6 mole^-1 second^-1 for monoamine oxidase B and 6.5 × 10^5 mole^-1 second^-1 for pyruvate:ferredoxin oxidoreductase, highlighting rapid encounter driven by electrostatic steering through the polarised nitro substituent [8] [6]. Across all proteins examined, removal of the nitro group diminishes affinity by at least two orders of magnitude, underscoring its central role in molecular recognition.

Electron-Transfer Mechanisms in Enzyme Inhibition

The inhibitory activity of 2-Amino-4-chloro-6-nitrobenzothiazole against redox enzymes arises from its ability to compete for electrons within catalytic cycles, diverting reducing equivalents toward the low-lying π* orbitals of the nitro group. Three complementary electron-transfer scenarios have been characterised.

  • Flavin-mediated hydride abstraction
    In flavin-dependent oxidoreductases, the isoalloxazine ring of flavin mononucleotide becomes two-electron reduced by reduced nicotinamide adenine dinucleotide phosphate. The reduced flavin then donates a hydride to the nitro group, regenerating the oxidised flavin and leaving the enzyme trapped in an unproductive loop [10]. The presence of cysteine-159 adjacent to the flavin lowers its reduction potential by forming a transient thiolate–flavin charge-transfer state that favours electron leakage to the nitro moiety [10].

  • Iron–sulfur cluster single-electron donation
    In pyruvate:ferredoxin oxidoreductase the [4Fe-4S]^2+ centre normally relays electrons to ferredoxin. The nitrobenzothiazole intercalates near the cluster, accepts one electron, and forms a nitro-anion radical that collapses to a resonance-stabilised nitroso species, thereby out-competing physiological electron transfer and halting decarboxylation of pyruvate [6].

  • Outer-sphere electron tunnelling in transition-metal catalysts
    On platinum supported by titanium dioxide, hydrogen-derived surface hydrides spill over onto the oxygen-vacancy-rich titanium dioxide. The vacancies transfer electrons to the nitro group of surface-adsorbed nitrobenzothiazole, generating an electron-rich hydroxylamine intermediate that binds strongly to the catalyst and blocks further turnover [11].

Enzyme or catalystNative electron acceptorIntercepted electron destination on inhibitorNet catalytic consequenceSupporting evidence
Oxygen-insensitive nitroreductase (flavin)Protonated nitroso intermediateNitro π* orbitalFutile cycling of reduced nicotinamide adenine dinucleotide phosphate oxidation without substrate turnoverKinetic isolation of oxidase activity increase upon cysteine-159 substitution [10]
Pyruvate:ferredoxin oxidoreductaseOxidised ferredoxinNitro-anion radicalBlocked decarboxylation, cessation of acetyl-coenzyme A and carbon dioxide formationAnaerobic stopped-flow data and spectrophotometric detection of protonated inhibitor [6]
Platinum on titanium dioxideDissolved molecular hydrogenNitro group via oxygen-vacancy conduitSurface poisoning and activity drop after four catalytic cyclesDensity-functional-theory calculations and S-resistance experiments [11]

Collectively, these studies reveal that 2-Amino-4-chloro-6-nitrobenzothiazole exploits a convergent mechanistic theme: the nitro group siphons electrons from flavins, iron–sulfur clusters or metal hydrides, creating stable reduced adducts that either lock enzymes in inactive states or physically obstruct catalytic sites. The chlorine substituent magnifies this electron-withdrawing power, while the thiazole-ring nitrogen directs orbital overlap, making the compound an efficient molecular interceptor of biological electron flow.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

228.9712752 g/mol

Monoisotopic Mass

228.9712752 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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